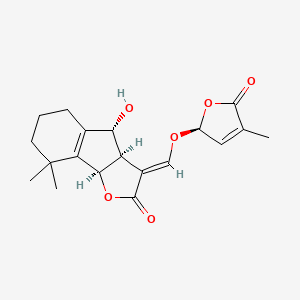
(+/-)2'-Epi-orobanchol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)2’-Epi-orobanchol is a stereoisomer of orobanchol, a type of strigolactone. Strigolactones are a class of plant hormones that play a crucial role in regulating plant development and interactions with symbiotic fungi and parasitic plants. (+/-)2’-Epi-orobanchol is particularly significant due to its role in stimulating the germination of parasitic plant seeds and its involvement in plant architecture regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)2’-Epi-orobanchol involves several steps, starting from carlactonoic acid. Cytochrome P450 monooxygenases catalyze the conversion of carlactonoic acid to orobanchol and its diastereomer, (+/-)2’-Epi-orobanchol . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of (+/-)2’-Epi-orobanchol is not yet widely established due to its complex synthesis and the need for specific enzymes. advancements in biotechnological methods and enzyme engineering may pave the way for more efficient production processes in the future .
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)2’-Epi-orobanchol undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for its biosynthesis and functional roles in plants .
Common Reagents and Conditions
Common reagents used in the reactions involving (+/-)2’-Epi-orobanchol include cytochrome P450 monooxygenases and carlactonoic acid. The reactions typically occur under controlled conditions to maintain the integrity of the compound .
Major Products
The major products formed from the reactions involving (+/-)2’-Epi-orobanchol include orobanchol and other strigolactone derivatives. These products play significant roles in plant development and interactions with other organisms .
Applications De Recherche Scientifique
(+/-)2’-Epi-orobanchol has several scientific research applications:
Mécanisme D'action
(+/-)2’-Epi-orobanchol exerts its effects through its role as a plant hormone. It interacts with specific molecular targets, including cytochrome P450 monooxygenases, to regulate plant development and interactions with other organisms. The pathways involved include the biosynthesis of strigolactones and their signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Strigol
- Sorgolactone
- Alectrol
- 5-Deoxystrigol
Uniqueness
(+/-)2’-Epi-orobanchol is unique due to its specific stereochemistry and its role in stimulating the germination of parasitic plant seeds. Its interactions with cytochrome P450 monooxygenases and its involvement in plant architecture regulation further distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C19H22O6 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(3E,3aR,4R,8bR)-4-hydroxy-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O6/c1-9-7-12(24-17(9)21)23-8-11-13-15(20)10-5-4-6-19(2,3)14(10)16(13)25-18(11)22/h7-8,12-13,15-16,20H,4-6H2,1-3H3/b11-8+/t12-,13+,15-,16+/m0/s1 |
Clé InChI |
CDBBMEYPRMUMTR-KXEHWYTKSA-N |
SMILES isomérique |
CC1=C[C@H](OC1=O)O/C=C/2\[C@@H]3[C@H](C4=C([C@@H]3OC2=O)C(CCC4)(C)C)O |
SMILES canonique |
CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC2=O)C(CCC4)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


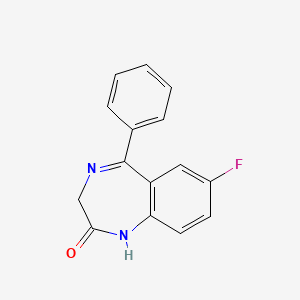
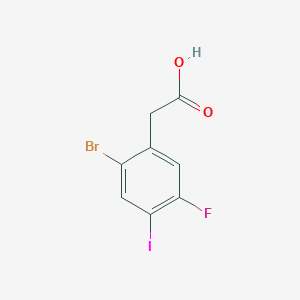
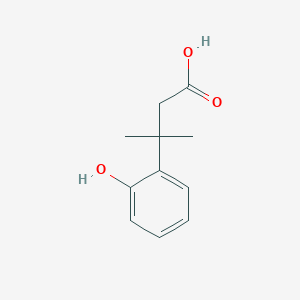
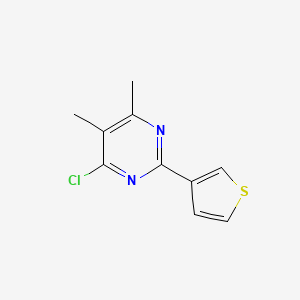
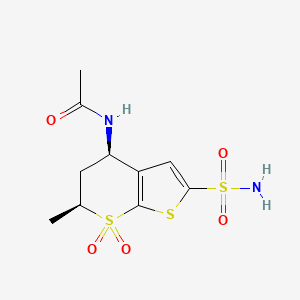

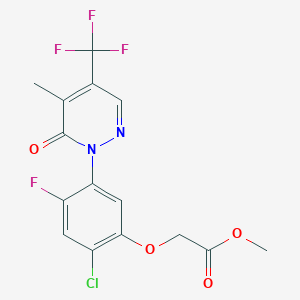
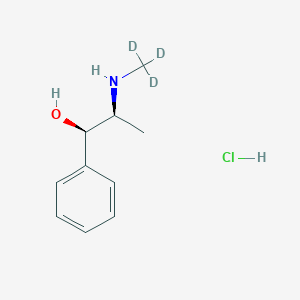

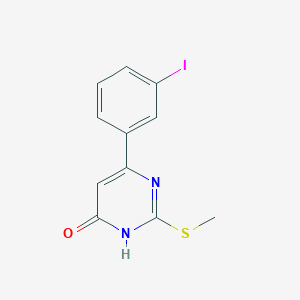
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B13429616.png)

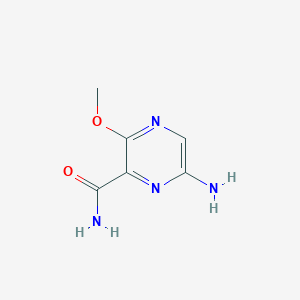
![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
